2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction can be catalyzed by various acids, including oxalic acid, and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of robust reaction conditions such as Lewis acid catalysis, solvent-free conditions, or microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar pyrimidine ring structure and exhibit diverse biological activities, including antibacterial, antiviral, and anticancer properties.
Pyridazine and pyridazinone derivatives: These compounds contain a pyridazine ring and are known for their wide range of pharmacological activities, such as antimicrobial, antidepressant, and anticancer effects.
Uniqueness
2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrimidine derivatives. Its cyclopropylamino group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(cyclopropylamino)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c12-8-3-4-9-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2,(H,9,11,12) |
InChI Key |
GYFFWPNCPZVMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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